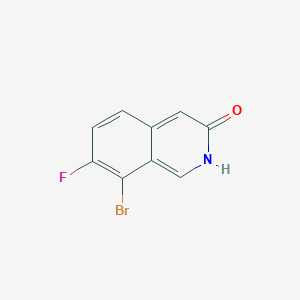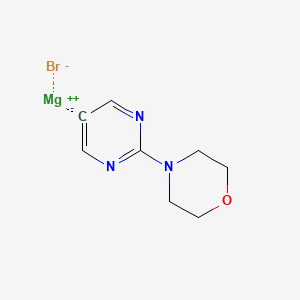
(2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide, 0.25 M in THF: is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is dissolved in tetrahydrofuran (THF), a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide involves the reaction of 2-(Morpholin-1-yl)pyrimidine with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water. The reaction conditions include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Tetrahydrofuran (THF) is used as the solvent to stabilize the Grignard reagent.
Industrial Production Methods: Industrial production of Grignard reagents, including this compound, follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the exothermic nature of the reaction.
Controlled addition of reagents: To manage the reaction rate and prevent side reactions.
Purification: The product is purified using techniques such as distillation or crystallization to remove impurities.
化学反応の分析
Types of Reactions: (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents.
Solvents: THF or diethyl ether are typically used.
Temperature: Reactions are usually carried out at low to moderate temperatures to control the reactivity.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Organic Compounds: Resulting from substitution reactions.
科学的研究の応用
Chemistry:
Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Involved in the synthesis of compounds with potential therapeutic effects.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium center stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.
類似化合物との比較
- (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium chloride
- (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium iodide
Comparison:
- Reactivity: The bromide variant is generally more reactive than the chloride but less reactive than the iodide.
- Stability: The bromide compound offers a balance between reactivity and stability, making it a preferred choice in many synthetic applications.
- Solubility: All variants are soluble in THF, but their solubility may vary slightly depending on the halide.
This detailed overview provides a comprehensive understanding of (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide, its preparation, reactions, applications, and comparison with similar compounds
特性
分子式 |
C8H10BrMgN3O |
|---|---|
分子量 |
268.39 g/mol |
IUPAC名 |
magnesium;4-(5H-pyrimidin-5-id-2-yl)morpholine;bromide |
InChI |
InChI=1S/C8H10N3O.BrH.Mg/c1-2-9-8(10-3-1)11-4-6-12-7-5-11;;/h2-3H,4-7H2;1H;/q-1;;+2/p-1 |
InChIキー |
DDLBWHZBVGWNIW-UHFFFAOYSA-M |
正規SMILES |
C1COCCN1C2=NC=[C-]C=N2.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)

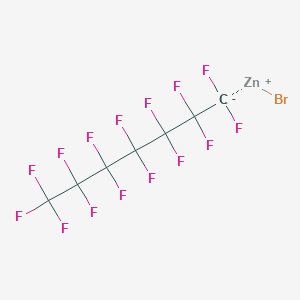
![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)
![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
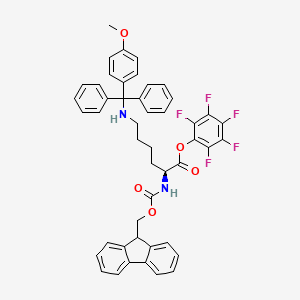
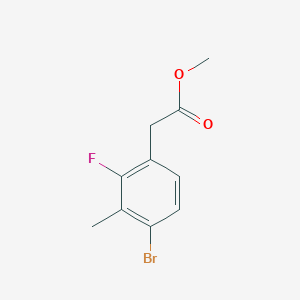
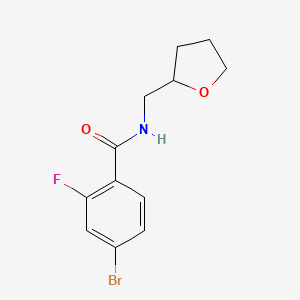
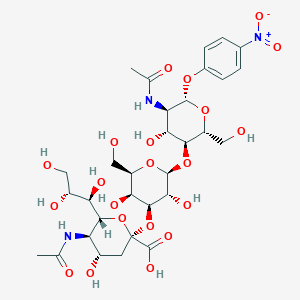
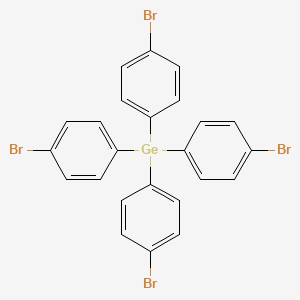
![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)

![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
